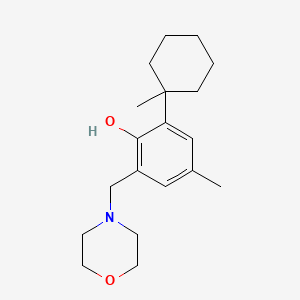

![molecular formula C18H15NO4 B5551597 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide" involves several steps, starting from key intermediates such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. Through reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes, a series of derivatives can be produced. These synthesis pathways highlight the complexity and versatility of reactions involved in producing chromene-based compounds with varied functional groups (Čačić et al., 2009).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromen skeleton, which plays a crucial role in their biological activities. Structural elucidation techniques such as IR, 1H-NMR, and 13C-NMR are essential in confirming the configuration and functional groups present in these compounds, providing insights into their potential interaction mechanisms with biological targets (Čačić et al., 2006).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclo-condensation and Schiff base formation, to produce compounds with a wide range of biological activities. These reactions not only expand the chemical diversity of chromene-based compounds but also enable the fine-tuning of their pharmacological properties (Saxena et al., 2011).

Wissenschaftliche Forschungsanwendungen

Design and Synthesis

Research has demonstrated the synthesis of thiazolidin-4-ones based on chromen derivatives, highlighting a systematic approach involving reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes to afford Schiff's bases and subsequent cyclo-condensation to yield acetamides with potential antibacterial activity (Čačić et al., 2009). Similarly, novel derivatives incorporating coumarin moieties have been synthesized, starting from 4-methyl-7-hydroxycoumarin, which were confirmed by analytical and NMR spectra and evaluated for antibacterial and antioxidant activities (Hamdi et al., 2012).

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of synthesized coumarin derivatives have been explored. New coumarin derivatives exhibited significant activity against E. coli, S. aureus, and B. subtilis, surpassing standard references in some cases, showcasing their potential as effective antibacterial agents (Hamdi et al., 2012). Additionally, certain Schiff’s bases and thiazolidine-4-ones demonstrated excellent antioxidant activity, indicating the beneficial effects of hydroxyl groups on the phenyl ring in comparison with ascorbic acid (Čačić et al., 2010).

Structural Elucidation and Chemical Studies

The structural elucidation of new coumarins has been accomplished through spectroscopic techniques such as FT-IR, NMR, and molecular orbital calculations, providing insights into their molecular and supramolecular structures. These studies not only confirm the chemical composition of the synthesized compounds but also enhance the understanding of their chemical behavior and potential biological activities (Al-Amiery et al., 2016).

Eigenschaften

IUPAC Name |

2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNICJNUNTZNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)